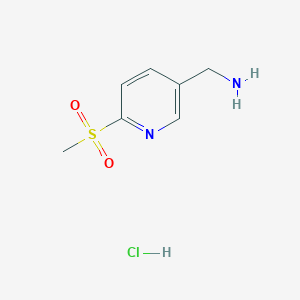
5-oxohexahydroindolizine-8a(1H)-carboxylic acid
Descripción general
Descripción
5-oxohexahydroindolizine-8a(1H)-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Indolizidines and Piclavine
- Jefford, Sienkiewicz, and Thornton (1995) demonstrated the synthesis of indolizidines 209B and 209D, and piclavine A from diethyl‐L‐glutamate, involving a step that produced ethyl (5S,8aR)-octahydroindolizine-5-carboxylate, a compound structurally related to 5-oxohexahydroindolizine-8a(1H)-carboxylic acid (Jefford, Sienkiewicz, & Thornton, 1995).
Catalytic Applications in Organic Synthesis
- Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored the use of novel nano organocatalysts with urea moiety in the synthesis of various organic compounds like coumarin-3-carboxylic acid, highlighting the potential role of similar structures to this compound in facilitating organic reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Anticancer Research
- Gaber and colleagues (2021) synthesized new carboxylic acid derivatives with structures related to this compound and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This suggests a potential application of similar compounds in cancer research (Gaber et al., 2021).
Structural and Spectral Investigations in Chemistry
- Viveka et al. (2016) conducted experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which are structurally related to this compound, contributing to the understanding of molecular structures and chemical behaviors (Viveka et al., 2016).
Synthesis of Novel Biological Compounds
- The synthesis of novel compounds with structures similar to this compound for potential applications in antimicrobial and antitumor activities was explored by Demirbas et al. (2004). This highlights the compound's relevance in developing new therapeutic agents (Demirbas et al., 2004).
Wound Healing Applications
- Sanapalli et al. (2018) investigated the formulation of a pluronic lecithin organogel containing 5-Aminosalicylic acid, a compound related to this compound, for wound healing. This suggests potential applications in medical treatments (Sanapalli et al., 2018).
Propiedades
IUPAC Name |
5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-4-9(8(12)13)5-2-6-10(7)9/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYYRSDOPUNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
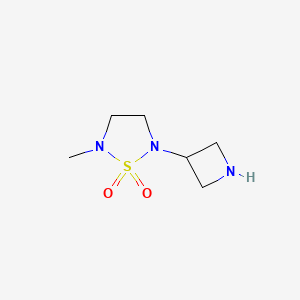
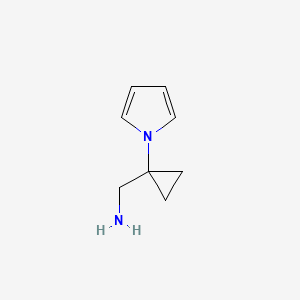


![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)
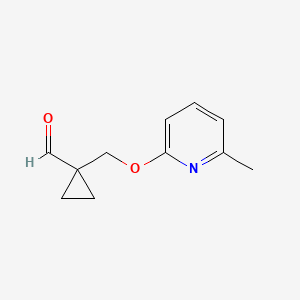
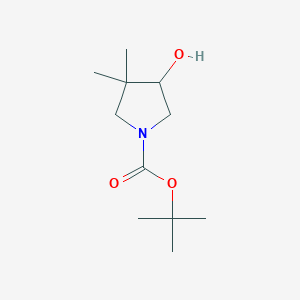
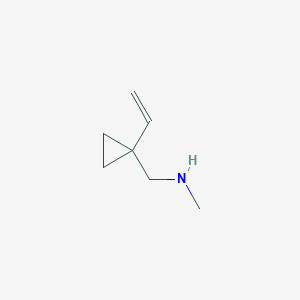
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
